molecular formula C7H8IN3O B3394134 N-(6-amino-5-iodopyridin-2-yl)acetamide CAS No. 884660-45-1

N-(6-amino-5-iodopyridin-2-yl)acetamide

Cat. No.: B3394134
CAS No.: 884660-45-1
M. Wt: 277.06 g/mol
InChI Key: AMLJWLYRONUCKO-UHFFFAOYSA-N
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Description

N-(6-amino-5-iodopyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H8IN3O. It is characterized by the presence of an iodine atom attached to a pyridine ring, along with an amino group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,6-diaminopyridine with iodine to form 6-amino-5-iodopyridine, which is then acetylated to yield N-(6-amino-5-iodopyridin-2-yl)acetamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-amino-5-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(6-amino-5-iodopyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-amino-5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to certain enzymes or receptors, potentially inhibiting their activity. The amino and acetamide groups may also contribute to the compound’s overall bioactivity by interacting with various biological pathways .

Comparison with Similar Compounds

Uniqueness: The combination of the amino and acetamide groups also provides additional functional versatility compared to its analogs .

Properties

IUPAC Name

N-(6-amino-5-iodopyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLJWLYRONUCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467763
Record name N-(6-Amino-5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884660-45-1
Record name N-(6-Amino-5-iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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